N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide
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Overview
Description
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide is a member of quinolines.
Scientific Research Applications
Psycho- and Neurotropic Properties
- A study explored the psycho- and neurotropic properties of novel quinolin-4-ones, finding specific compounds with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating potential for further research as psychoactive compounds (Podolsky, Shtrygol’, Zubkov, 2017).
Cyclization and Biological Activity
- Research on the cyclization of N-substituted beta-alanines, including quinoline derivatives, has been conducted, suggesting implications for novel compound synthesis with potential biological activities (Rutkauskas, Kantminienė, Beresnevieius, 2008).
Biophysical Studies
- Novel quinoline compounds have been synthesized and studied for their binding interaction with serum albumins, indicating potential for medical and biophysical applications (Paul, Roy, Saha Sardar, Majhi, 2019).
Diuretic Properties and Polymorphism
- Research on 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, related to the queried compound, showed strong diuretic properties and identified two polymorphic modifications, relevant for new hypertension remedies (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, Yanchuk, 2018).
Antimicrobial Activity
- Novel quinoxaline derivatives, structurally related to the queried compound, have been synthesized and shown remarkable antimicrobial activity, particularly against certain strains of Candida (Abu Mohsen, Yurttaş, Acar, Özkay, Kaplacikli, Karaca Gençer, Cantürk, 2014).
properties
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide |
---|---|
Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-15-5-7-18(8-6-15)25(23(27)21-4-3-11-29-21)14-17-12-16-13-19(28-2)9-10-20(16)24-22(17)26/h5-10,12-13,21H,3-4,11,14H2,1-2H3,(H,24,26) |
InChI Key |
DRLFLUODRXODNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4CCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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